molecular formula C9H8FN B15219694 5-Fluoro-3,4-dihydroisoquinoline

5-Fluoro-3,4-dihydroisoquinoline

Cat. No.: B15219694
M. Wt: 149.16 g/mol
InChI Key: ALNYPQQKQKUCNO-UHFFFAOYSA-N
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Description

5-Fluoro-3,4-dihydroisoquinoline is a fluorinated heterocyclic compound that serves as a valuable scaffold and key synthetic intermediate in organic chemistry and drug discovery research. The core isoquinoline structure is a privileged motif in medicinal chemistry, present in compounds with a wide range of biological activities . The introduction of a fluorine atom at the 5-position can significantly alter the molecule's electronic properties, metabolic stability, and binding affinity, making it a crucial building block for developing novel bioactive molecules . While specific studies on this exact molecule are limited in the public domain, its close structural analogues, particularly 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one, are readily available for research . Furthermore, various 3,4-dihydroisoquinoline derivatives have demonstrated significant pharmacological potential, such as anticonvulsant activity in animal models, highlighting the therapeutic relevance of this chemical class . Beyond pharmaceutical applications, structurally similar dihydroisoquinolines are being explored in materials science, serving as precursors for synthesizing novel fluorescent compounds, such as boroisoquinolines, which exhibit large Stokes shifts and may be suitable for labeling biomolecules . Researchers can functionalize this molecule at multiple sites; the core can be alkylated or reduced , and the fluorine atom can be further manipulated via nucleophilic aromatic substitution to introduce various amine functionalities, enabling the synthesis of diverse compound libraries . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8FN

Molecular Weight

149.16 g/mol

IUPAC Name

5-fluoro-3,4-dihydroisoquinoline

InChI

InChI=1S/C9H8FN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,6H,4-5H2

InChI Key

ALNYPQQKQKUCNO-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC2=C1C(=CC=C2)F

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 5 Fluoro 3,4 Dihydroisoquinoline

Established Synthetic Routes for 5-Fluoro-3,4-dihydroisoquinoline

The construction of the this compound scaffold can be achieved through both classical and contemporary synthetic methodologies.

Classical Cyclization and Ring-Forming Strategies (e.g., Modified Bischler-Napieralski Procedures)

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines. organic-chemistry.orgwikipedia.org This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides, typically in the presence of a dehydrating agent under acidic conditions. wikipedia.org For the synthesis of this compound, a key precursor would be an N-acyl-2-(2-fluorophenyl)ethylamine derivative.

The reaction is generally carried out in refluxing acidic conditions with dehydrating agents like phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or tin(IV) chloride. organic-chemistry.orgwikipedia.org The choice of reagent can be critical, especially for substrates with electron-withdrawing groups like fluorine on the aromatic ring, often requiring stronger conditions such as P₂O₅ in refluxing POCl₃. wikipedia.org

A modified Bischler-Napieralski procedure that can be adapted for the synthesis of fluorinated analogs involves the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and 2-chloropyridine. nih.gov This method allows for a mild cyclodehydration reaction. nih.gov Another variation employs oxalyl chloride and an iron(III) catalyst to form an N-acyliminium intermediate, which can circumvent common side reactions like the retro-Ritter reaction. organic-chemistry.org

Table 1: Comparison of Reagents in Bischler-Napieralski and Related Reactions

Reagent/CatalystConditionsSubstrate ScopeKey Features
POCl₃, P₂O₅Refluxing, acidicElectron-rich arenesClassical, widely used dehydrating agents. organic-chemistry.orgwikipedia.org
Tf₂O, 2-chloropyridineLow temperature to warmingActivated and halogenated phenethylamidesMild conditions, short reaction times. nih.gov
Oxalyl chloride, FeCl₃Refluxing MeOH-sulfuric acidGeneralAvoids retro-Ritter side reaction. organic-chemistry.org
Tf₂ONot specifiedPhenylethanols and nitrilesProceeds via a phenonium ion intermediate. organic-chemistry.orgnih.gov

Modern and Sustainable Synthetic Approaches (e.g., Catalytic Asymmetric Reactions, C-H Activation)

Modern synthetic methods offer more efficient and enantioselective routes to dihydroisoquinoline derivatives. While specific examples for this compound are not extensively detailed in the provided results, general principles of these advanced methodologies are applicable.

Catalytic Asymmetric Reactions: The asymmetric synthesis of chiral tetrahydroisoquinolines, which are reduced forms of dihydroisoquinolines, has been achieved through various catalytic methods. These include transition-metal-catalyzed hydrogenation and transfer hydrogenation. mdpi.com For instance, iridium catalysts have been used for the asymmetric hydrogenation of quinolinium salts to yield chiral tetrahydroisoquinolines, including those with a C-F stereogenic center. mdpi.com Chiral primary amine catalysts can also be employed in reactions like 1,3-dipolar cycloadditions to create chiral tetrahydroisoquinoline derivatives with high enantioselectivity. nih.gov These strategies could potentially be adapted for the asymmetric synthesis of this compound or its subsequent reduction to chiral tetrahydroisoquinolines.

C-H Activation: Direct C-H activation has emerged as a powerful tool for the synthesis of isoquinolines and their derivatives. organic-chemistry.orgresearchgate.net This strategy avoids the need for pre-functionalized starting materials, making it more atom-economical. nih.gov Transition metals like rhodium, ruthenium, and palladium are often used to catalyze the annulation of various starting materials, such as imines with alkynes, to form the isoquinoline (B145761) core. researchgate.net While a direct application to this compound is not explicitly described, the principles of chelation-assisted C-H activation could be applied to a fluorinated precursor. researchgate.net

Targeted Fluorination Techniques in Dihydroisoquinoline Synthesis

Introducing a fluorine atom at a specific position on the dihydroisoquinoline ring requires regioselective fluorination strategies.

Regioselective Electrophilic Fluorination Strategies

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are commonly used for this purpose. wikipedia.org For the synthesis of fluorinated aromatic compounds, an organometallic intermediate, such as an aryllithium or Grignard reagent, can be treated with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI) or Selectfluor. wikipedia.org

A palladium-based electrophilic fluorination reagent has also been developed, which is generated from nucleophilic fluoride (B91410). This reagent can then transfer the fluorine to an aryl palladium complex. nih.gov The mechanism of electrophilic fluorination with high-valent palladium complexes is an area of active research, with studies suggesting a pathway involving fluoride capture followed by oxidative fluoride transfer. rsc.org In the context of synthesizing this compound, a late-stage electrophilic fluorination of a pre-formed dihydroisoquinoline could be envisioned, provided the substrate is sufficiently nucleophilic at the C-5 position.

Nucleophilic Fluorine Incorporation Methods

Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride ion. organic-chemistry.org A documented synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) utilizes a directed ortho-lithiation approach. mdpi.comresearchgate.net This strategy could be adapted for the 5-fluoro isomer. The synthesis starts with a suitable phenylethylamine derivative, for example, N-pivaloyl-2-(fluorophenyl)ethylamine. The fluorine atom directs lithiation to the adjacent ortho position. Subsequent reaction with a formylating agent like dimethylformamide (DMF) followed by acid-catalyzed cyclization would yield the desired this compound. mdpi.com

Another approach involves the use of fluoride salts like cesium fluoride (CsF) or potassium fluoride (KF) to displace a suitable leaving group on the aromatic ring of a dihydroisoquinoline precursor. organic-chemistry.org The efficiency of these reactions can be enhanced by using ionic liquids or phase-transfer catalysts. organic-chemistry.org

Table 2: Key Fluorination Reagents and Their Characteristics

Reagent TypeExamplesKey Features
Electrophilic N-FN-fluorobenzenesulfonimide (NFSI), SelectfluorStable, safe, and effective for fluorinating carbon nucleophiles. wikipedia.org
Electrophilic Pd-basedPalladium(IV) fluoride complexesGenerated from nucleophilic fluoride; used for late-stage fluorination. nih.gov
NucleophilicCesium fluoride (CsF), Potassium fluoride (KF)Require a good leaving group on the substrate; reactivity can be enhanced with additives. organic-chemistry.org

Derivatization Strategies for this compound Analogs

Once synthesized, this compound can be further modified to create a library of analogs.

The imine functionality of the 3,4-dihydroisoquinoline (B110456) core is susceptible to nucleophilic attack. For instance, treatment with organolithium or Grignard reagents would lead to the formation of 1-substituted-5-fluoro-1,2,3,4-tetrahydroisoquinolines. researchgate.net

The fluorine atom itself can also be a site for modification, although this is less common. In the case of 8-fluoro-3,4-dihydroisoquinoline, the fluorine atom can be displaced by nucleophiles like cyclic amines, activated by the C=N double bond. mdpi.com A similar reactivity could potentially be observed for the 5-fluoro isomer under specific conditions.

Furthermore, the tetrahydroisoquinoline scaffold derived from the reduction of this compound can be functionalized at the nitrogen atom via standard N-alkylation or N-acylation reactions. The aromatic ring can also undergo further electrophilic substitution, with the fluorine atom and the dihydroisoquinoline ring directing the regioselectivity of these reactions.

Functionalization at Various Positions of the Heterocyclic Scaffold

The reactivity of the 3,4-dihydroisoquinoline system allows for functionalization at several key positions. The imine (C=N) bond at the C1 position is a primary site for nucleophilic addition, while the aromatic ring can be substituted via electrophilic or nucleophilic aromatic substitution, influenced by the existing fluorine atom.

Research on the closely related analog, 8-fluoro-3,4-dihydroisoquinoline, provides a valuable model for potential functionalization strategies. A versatile synthesis for this analog has been developed based on a directed ortho-lithiation reaction. mdpi.comresearchgate.net This key intermediate can then undergo various transformations. For instance, the fluorine atom at C8, activated by the adjacent imine bond, can be displaced by cyclic amines in a nucleophilic aromatic substitution (SNAr) reaction. mdpi.comresearchgate.net Furthermore, the C1 position is readily functionalized by the addition of organolithium reagents (alkyl or phenyl lithium) to the C=N double bond, leading to 1-substituted tetrahydroisoquinolines after reduction. mdpi.comresearchgate.net

General strategies for derivatizing the broader 3,4-dihydroisoquinoline scaffold often involve the Bischler-Napieralski reaction, which allows for the incorporation of a substituent at the C1 position from the outset. rsc.org Subsequent reduction of the imine bond furnishes chiral or achiral 1-substituted-1,2,3,4-tetrahydroisoquinolines. rsc.orgresearchgate.net

The following table summarizes functionalization reactions on the analogous 8-fluoro-3,4-dihydroisoquinoline scaffold, suggesting potential pathways for the 5-fluoro isomer.

PositionReaction TypeReagentsProduct TypeRef
C1 Nucleophilic AdditionAlkyllithium or Phenyllithium1-Alkyl/Phenyl-8-fluoro-1,2,3,4-tetrahydroisoquinoline mdpi.comresearchgate.net
C8 Nucleophilic Aromatic SubstitutionCyclic Amines8-(Cyclic amino)-3,4-dihydroisoquinoline mdpi.comresearchgate.net
N2 Reductive AlkylationAldehyde/Ketone, NaBH₄N-Alkyl-8-fluoro-1,2,3,4-tetrahydroisoquinoline mdpi.com

Stereoselective Synthesis of Chiral this compound Analogs

The creation of specific stereoisomers is crucial in medicinal chemistry, as biological activity is often dependent on the precise three-dimensional arrangement of a molecule. For 1-substituted-3,4-dihydroisoquinolines, the C1 position represents a prochiral center that can be converted into a chiral center upon reduction of the imine.

Several catalytic stereoselective approaches have been developed to enantioselectively reduce 1-substituted-3,4-dihydroisoquinolines to produce chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines. rsc.orgresearchgate.net These methods are highly relevant for producing chiral analogs of the 5-fluoro derivative. Key strategies include:

Asymmetric Hydrogenation: Using chiral metal catalysts (e.g., based on iridium or ruthenium) with a chiral ligand to hydrogenate the C=N bond.

Chiral Hydride Reducing Agents: Employing reducing agents that have been pre-complexed with a chiral alcohol or amine to deliver a hydride stereoselectively.

Chiral Auxiliaries: Attaching a chiral group to the nitrogen atom of the dihydroisoquinoline, which directs the approach of a standard achiral reducing agent before being cleaved.

Enzymatic Catalysis: Using enzymes that can stereoselectively reduce the imine bond. researchgate.net

One study details two stereoselective routes for synthesizing optically pure analogs containing a fluorinated benzyl (B1604629) group on a 3,4-dihydroisoquinolinyl core. nih.gov The first method involves the addition of an indole (B1671886) derivative to a sulfinamide, which acts as a chiral auxiliary, yielding separable diastereoisomers. nih.gov A second, more direct route employs the highly enantioselective addition of indole to a sulfonyl amide, catalyzed by bifunctional aminothioureas, achieving enantiomeric excesses (ee) of up to 99%. nih.gov

Modern approaches to generating chiral fluorinated molecules also include the stereoselective activation of C-F bonds. semanticscholar.org One method uses a frustrated Lewis pair (FLP) with a chiral sulfide (B99878) as the Lewis base to achieve a desymmetrization of geminal difluoroalkanes, yielding diastereomeric sulfonium (B1226848) salts with high diastereomeric ratios. semanticscholar.org This highlights an advanced strategy that could potentially be adapted for complex fluorinated heterocycles.

The table below outlines different approaches for the stereoselective synthesis of chiral tetrahydroisoquinolines from dihydroisoquinoline precursors.

MethodCatalyst/ReagentEnantiomeric Excess (ee)Product ConfigurationRef
Enantioselective AdditionBifunctional aminothioureasUp to 99%(R) and (S) isomers nih.gov
Chiral AuxiliarySulfinamideN/A (Diastereomer Separation)Separable diastereoisomers nih.gov
Asymmetric ReductionLiAlH₄ / AlMe₃ with chiral substrate86%(1R, 3R) researchgate.net

Mechanistic Investigations of this compound Synthesis Reactions

Understanding the reaction mechanisms for the synthesis of this compound is essential for optimizing reaction conditions and improving yields. The primary method for constructing the 3,4-dihydroisoquinoline core is the Bischler-Napieralski reaction. organic-chemistry.orgresearchgate.net

The classical Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide. The mechanism proceeds via the following key steps:

Activation of the Amide: The amide oxygen is activated by a dehydrating agent, typically a Lewis acid like phosphorus pentoxide (P₂O₅) or a strong acid derivative like trifluoromethanesulfonic anhydride (Tf₂O). organic-chemistry.org This makes the amide carbonyl carbon more electrophilic.

Intramolecular Electrophilic Aromatic Substitution: The activated amide undergoes an intramolecular cyclization, where the electron-rich aromatic ring attacks the electrophilic carbon. In the case of a 2-(fluorophenyl)ethylamide precursor, the fluorine atom acts as a deactivating group but directs the cyclization to the ortho and para positions. For this compound, cyclization must occur at the position ortho to the ethylamine (B1201723) moiety and meta to the fluorine.

Dehydration: The resulting cyclic intermediate eliminates a molecule of water to form the endocyclic C=N imine bond, yielding the final 3,4-dihydroisoquinoline product.

A modified Bischler-Napieralski procedure uses oxalyl chloride and a Lewis acid like FeCl₃ to form an N-acyliminium intermediate, which avoids a retro-Ritter reaction that can sometimes be a competing pathway. organic-chemistry.org Another variation promoted by trifluoromethanesulfonic anhydride (Tf₂O) on phenylethanols and nitriles is proposed to proceed through a tandem annulation involving a stable phenonium ion intermediate. organic-chemistry.org

An alternative synthetic route, particularly for halogenated derivatives, is based on directed ortho-lithiation. mdpi.comresearchgate.net In the synthesis of the 8-fluoro analog, a pivaloylamide of 2-(3-fluorophenyl)ethylamine is treated with sec-butyllithium. mdpi.com The fluorine atom directs the lithiation to the adjacent C2 position of the phenyl ring. This lithiated intermediate then cyclizes by attacking the amide carbonyl, and subsequent elimination yields the 8-fluoro-3,4-dihydroisoquinoline. mdpi.comresearchgate.net This mechanism highlights the powerful directing effect of the fluorine substituent in C-H activation.

Green Chemistry Principles Applied to this compound Synthesis

Applying green chemistry principles to the synthesis of pharmacologically relevant molecules like this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

One significant advancement is the use of microwave-assisted synthesis. organic-chemistry.org Microwave irradiation can dramatically reduce reaction times for the Bischler-Napieralski and Pictet-Spengler reactions, which are used to produce dihydroisoquinoline and tetrahydroisoquinoline libraries. organic-chemistry.org Shorter reaction times often lead to higher energy efficiency and can minimize the formation of degradation byproducts.

The development of catalytic reactions also aligns with green chemistry goals. The use of enantioselective organocatalysis, such as the bifunctional aminothioureas used for synthesizing chiral IBR2 analogues, avoids the need for heavy metals, which are often toxic and difficult to remove from final products. nih.gov

Furthermore, modifications to classical reactions to replace hazardous reagents are a key aspect of green synthesis. The traditional Bischler-Napieralski reaction often uses stoichiometric amounts of harsh reagents like P₂O₅ or POCl₃. organic-chemistry.org Modern methods that use catalytic amounts of activators or employ milder reagents like trifluoromethanesulfonic anhydride or oxalyl chloride represent a step towards a more sustainable process. organic-chemistry.org

Green Chemistry PrincipleApplication in Dihydroisoquinoline SynthesisBenefitRef
Energy Efficiency Microwave-assisted Bischler-Napieralski reactionReduced reaction times, lower energy consumption organic-chemistry.org
Catalysis Organocatalyzed enantioselective additionAvoids toxic heavy metals, high stereoselectivity nih.gov
Safer Reagents Use of Tf₂O or oxalyl chloride instead of POCl₃Reduces use of hazardous and corrosive substances organic-chemistry.org

Preclinical Biological Investigations: Mechanistic Insights of 5 Fluoro 3,4 Dihydroisoquinoline

Molecular Target Interaction Studies

Enzyme Inhibition Kinetics and Mechanisms (e.g., Urease, PARP)

No publicly available studies detailing the inhibitory activity of 5-Fluoro-3,4-dihydroisoquinoline against urease or poly (ADP-ribose) polymerase (PARP) were identified. While patent documents list derivatives of this compound in the context of developing PRMT5 (Protein Arginine Methyltransferase 5) inhibitors, specific kinetic data such as IC₅₀ or Kᵢ values, or the mechanism of inhibition (e.g., competitive, non-competitive) for the parent compound, are not provided.

Protein-Ligand Interaction Dynamics and Specificity

Detailed studies on the protein-ligand interaction dynamics, such as molecular docking simulations or crystallographic analyses, to elucidate the binding mode and specificity of This compound with any protein target are not described in the public scientific record. While it is mentioned in patents for GPR120 agonists, the specific interactions of the fluorinated dihydroisoquinoline moiety are not detailed.

Cellular Pathway Modulation in Research Models

Exploration of Cell-Free System Assays

Information regarding the use of This compound in cell-free system assays is limited. A patent for GPR120 agonists describes a general cell-free assay methodology to measure the accumulation of inositol (B14025) monophosphate (IP1) as an indicator of receptor activation. However, specific results or dose-response curves for This compound itself are not provided.

Cell-Based Mechanistic Studies (e.g., Apoptosis, ROS, BDNF Pathway Modulation)

Specific cell-based studies investigating the effect of This compound on apoptosis, reactive oxygen species (ROS) generation, or the Brain-Derived Neurotrophic Factor (BDNF) pathway are absent from the peer-reviewed literature. Patents have alluded to the potential for related, more complex structures to delay apoptosis in beta cells or to have applications in cancer, which involves pathways of cell death and proliferation. For instance, a patent concerning PRMT5 inhibitors mentions the use of cell viability assays to calculate IC₅₀ values for its derivatives, but no data is presented for the base compound. Similarly, a Japanese patent document describes a cell-based assay using fluo-3 (B43766) AM to measure intracellular calcium in the context of developing N-type calcium channel inhibitors, where a derivative, 1-cyclohexyl-5-fluoro-3,4-dihydroisoquinoline, was synthesized. However, the direct cellular effects of This compound remain uncharacterized.

In Vivo Preclinical Models: Mechanistic Exploration

The translation of in vitro findings into a physiological context is a critical step in drug discovery. For derivatives of the broader tetrahydroisoquinoline class, to which this compound is closely related, various animal models have been employed to elucidate their therapeutic potential and underlying mechanisms of action.

Investigation of Molecular Target Engagement in Animal Models

While direct in vivo studies on this compound are not extensively documented in publicly available literature, research on analogous tetrahydroisoquinoline structures provides valuable insights into potential molecular targets. For instance, certain 4-aryl-5,6,7,8-tetrahydroisoquinolines have been identified as potent and selective inhibitors of aldosterone (B195564) synthase (CYP11B2). acs.orgnih.gov In preclinical studies involving rodent and cynomolgus monkey models, these compounds demonstrated a dose-dependent reduction in plasma aldosterone levels, confirming target engagement in vivo. acs.orgnih.gov These findings suggest that fluorinated dihydroisoquinolines could be investigated for similar endocrine-related targets.

Furthermore, other research has pointed towards the potential of tetrahydroisoquinoline derivatives as microtubule disrupting agents with anti-angiogenic activity. aacrjournals.org In vivo mouse matrigel (B1166635) plug assays have been utilized to confirm the anti-angiogenic effects of these compounds, indicating that their mechanism of action involves the inhibition of new blood vessel formation. aacrjournals.org This provides a plausible avenue for investigating the molecular targets of this compound in cancer-related preclinical models.

Analysis of Pathway Activity in Model Organisms

The modulation of specific signaling pathways is a key aspect of a drug's mechanism of action. For the tetrahydroisoquinoline scaffold, investigations have revealed influences on critical cellular pathways. For example, the anti-angiogenic activity observed in mouse models points to the disruption of pathways essential for endothelial cell proliferation and migration. aacrjournals.org

Moreover, isoquinoline (B145761) alkaloids like berberine, which share a core structural similarity, have been shown to modulate multiple apoptotic pathways in animal models of Alzheimer's disease, leading to a reduction in cognitive deterioration. mdpi.com This suggests that derivatives of this compound could potentially impact neurodegenerative pathways. The synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) has been described as a route to building blocks for potential central nervous system (CNS) drug candidates, further supporting the rationale for exploring their activity in neurological pathways. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Understanding how structural modifications influence biological activity is fundamental to optimizing lead compounds. SAR studies on this compound and its derivatives aim to identify the key molecular features responsible for their biological effects.

Elucidation of Key Pharmacophores and Structural Determinants of Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For the related tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, SAR studies have revealed important structural determinants. For instance, the nature of the linker at position 7 and the type of substituent at position 8 were found to be critical for potency. dntb.gov.ua While a fluorine at position 5 was part of one of the synthesized analogs, the broader SAR indicated that lipophilicity and the specific positioning of terminal aromatic rings are crucial for target binding. dntb.gov.ua

In the context of 1,8-disubstituted 1,2,3,4-tetrahydroisoquinolines, which can be synthesized from 8-fluoro-3,4-dihydroisoquinoline, the substituents at both the 1 and 8 positions are key determinants of their potential as calcium channel blockers for the treatment of chronic pain. mdpi.comresearchgate.net This highlights the importance of substitution patterns around the core isoquinoline ring in defining the pharmacophore for a specific biological target.

Impact of Fluorine Substitution on Biological Interactions

The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, thereby influencing its biological interactions. Fluorine's high electronegativity and relatively small size can affect a compound's metabolic stability, binding affinity, and membrane permeability. mdpi.comnih.gov

In the context of cannabinoids, for example, the substitution of a hydroxyl group with fluorine at the C-1 position was found to be detrimental to CB1 receptor binding. aacrjournals.org This underscores that the effect of fluorination is highly context-dependent. For the this compound scaffold, the fluorine atom at the 5-position is expected to influence the electronic distribution of the aromatic ring, which could in turn affect its interactions with biological targets. The synthesis of 8-fluoro-3,4-dihydroisoquinoline and its subsequent conversion to other derivatives provides a platform to systematically study the impact of this specific fluorine substitution. mdpi.comresearchgate.net

Conformational Analysis and its Correlation with Biological Activity

Structure-Metabolism Relationship (SMR) in Preclinical Systems

Identification of Metabolites in In Vitro and Animal Models

There is no publicly available data detailing the metabolites of this compound identified from in vitro systems (such as human or animal liver microsomes and hepatocytes) or from in vivo studies in preclinical animal models.

Enzymatic Biotransformation Pathways (e.g., Microsomal Stability Studies)

Information regarding the enzymatic biotransformation of this compound is not available. Studies to determine its metabolic stability in liver microsomes, which would provide insights into its susceptibility to metabolism by cytochrome P450 enzymes, have not been published. Consequently, the specific enzymes involved in its metabolism and the primary metabolic pathways remain unknown.

Computational and Theoretical Chemistry Approaches for 5 Fluoro 3,4 Dihydroisoquinoline

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand, such as 5-Fluoro-3,4-dihydroisoquinoline, to the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on their energetic favorability.

For this compound derivatives, docking studies can elucidate how the molecule interacts with key amino acid residues of a biological target. For instance, studies on similar dihydroisoquinoline and quinoline (B57606) derivatives have successfully used docking to explore binding modes in various enzymes and receptors. doi.orgnih.govnih.gov The fluorine atom at the 5-position can significantly influence these interactions through hydrogen bonding or other electrostatic interactions, potentially altering the binding affinity and selectivity compared to its non-fluorinated counterpart.

Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability and dynamics of the predicted ligand-protein complex over time. doi.org MD simulations provide a more realistic model by treating the system as dynamic, allowing atoms to move and vibrate in a simulated physiological environment (e.g., in water). This can confirm the stability of the binding pose obtained from docking and reveal important information about the flexibility of the protein and the ligand, as well as the role of water molecules in the binding interface.

Table 1: Illustrative Molecular Docking Results for a Hypothetical this compound Derivative Against a Kinase Target

ParameterValueDescription
Binding Affinity (ΔG) -8.5 kcal/molThe estimated free energy of binding. More negative values indicate stronger binding.
Key H-Bond Interactions GLY-362, LYS-210The ligand's nitrogen and fluorine atoms are predicted to form hydrogen bonds with these residues in the kinase hinge region.
Key Hydrophobic Interactions VAL-205, LEU-340, ALA-225The aromatic ring of the isoquinoline (B145761) core interacts with hydrophobic pockets in the active site.
RMSD (from MD) 1.8 ÅThe Root Mean Square Deviation of the ligand's position during a 100 ns MD simulation, indicating a stable binding pose.

This table is illustrative and based on typical results from docking and MD studies of similar heterocyclic kinase inhibitors.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of molecules. wavefun.com These methods are invaluable for studying systems like this compound.

The introduction of a fluorine atom at the 5-position of the 3,4-dihydroisoquinoline (B110456) scaffold has profound effects on its electronic structure. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bond, creating a partial positive charge on the attached carbon (C5) and influencing the electron density distribution across the entire aromatic ring.

Quantum chemical calculations, such as Density Functional Theory (DFT), can precisely quantify these effects. By calculating properties like molecular electrostatic potential (MEP) maps and atomic charges, researchers can visualize and analyze the electron-rich and electron-poor regions of the molecule. The MEP for this compound would show a region of negative potential around the fluorine and imine nitrogen atoms, indicating their potential to act as hydrogen bond acceptors. Conversely, the polarization of the aromatic ring can affect its ability to participate in π-π stacking interactions within a protein binding site.

Table 2: Calculated Electronic Properties of 3,4-dihydroisoquinoline vs. This compound

Property3,4-dihydroisoquinoline (Parent)This compoundImpact of Fluorine
Dipole Moment ~1.9 D~2.8 DIncreased molecular polarity.
Mulliken Charge on C5 -0.15 e+0.25 eStrong electron withdrawal from the attached carbon.
Energy of HOMO -6.2 eV-6.5 eVLowered energy of the Highest Occupied Molecular Orbital, suggesting lower susceptibility to oxidation.
Energy of LUMO -0.8 eV-1.1 eVLowered energy of the Lowest Unoccupied Molecular Orbital, suggesting higher susceptibility to reduction.

Note: Values are representative and would be obtained from quantum chemical calculations (e.g., DFT B3LYP/6-31G).*

Quantum chemical calculations are instrumental in predicting the reactivity of this compound and understanding the mechanisms of its synthesis and reactions. By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed. nih.gov This allows for the determination of activation barriers, which are crucial for predicting reaction rates and feasibility.

For example, in synthetic procedures like the Bischler-Napieralski reaction commonly used for dihydroisoquinolines, theoretical calculations can model the cyclization step. organicreactions.org The fluorine substituent at the 5-position would influence the electron density of the aromatic ring, thereby affecting the ease of the electrophilic aromatic substitution that closes the ring. Computational analysis of frontier molecular orbitals (HOMO and LUMO) can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of synthetic routes and predicting potential side products.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov For a series of this compound derivatives, a QSAR model could be developed to predict their potency as, for example, enzyme inhibitors.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as lipophilicity (LogP), electronic properties (e.g., Hammett constants), steric parameters (e.g., molar refractivity), and topological indices. A mathematical model (often using multiple linear regression or machine learning algorithms) is then built to correlate these descriptors with the experimentally measured biological activity (e.g., IC₅₀). mdpi.com

A robust QSAR model can be highly predictive, allowing researchers to estimate the activity of newly designed, unsynthesized derivatives. bohrium.com The model provides insights into which properties are most important for activity. For instance, a QSAR study might reveal that increasing the hydrophobicity at a certain position while maintaining a specific electronic distribution on the fluorinated ring is key to improving potency.

Table 3: Example of a Hypothetical 2D-QSAR Equation for a Series of Derivatives

Log(1/IC₅₀) = 0.45 * cLogP - 0.21 * MR + 1.12 * J_X + 2.58

DescriptorCoefficientInterpretation
cLogP +0.45Positive correlation; higher lipophilicity is associated with higher activity.
MR (Molar Refractivity) -0.21Negative correlation; bulkier substituents are detrimental to activity.
J_X (Balaban Index) +1.12Positive correlation; suggests the importance of a specific molecular topology for activity.
(Constant) +2.58The intercept of the regression model.

This is a representative QSAR equation. R² and Q² values would be needed to assess the statistical validity of a real model.

De Novo Design and Virtual Screening of this compound-Based Compounds

Virtual screening and de novo design are powerful computational strategies for discovering new drug candidates. nih.gov

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. ebi.ac.uknih.gov Starting with the this compound scaffold, a structure-based virtual screening campaign could be performed. A library of commercially available or virtual compounds containing this core structure would be docked into the active site of a target protein. nih.gov The top-scoring compounds, those with the best predicted binding energies and interaction patterns, are then selected as 'hits' for experimental testing. This approach is far more rapid and cost-effective than high-throughput experimental screening of the same libraries.

De novo design , on the other hand, is a more creative computational approach. Instead of screening existing molecules, de novo design algorithms build new molecules from scratch, piece by piece, directly within the binding site of the target protein. The this compound scaffold could be used as a starting fragment or anchor. The algorithm would then explore different ways to add functional groups and build out the rest of the molecule to optimize its fit and interactions with the protein, generating novel chemical structures tailored specifically for the target.

Advanced Analytical Methodologies in 5 Fluoro 3,4 Dihydroisoquinoline Research

Spectroscopic Characterization Techniques for Structural Elucidation

The unambiguous determination of the molecular structure of 5-Fluoro-3,4-dihydroisoquinoline and its derivatives is fundamental to its study. Advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and X-ray Crystallography, are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR complements this by providing data on the carbon skeleton. rsc.org The presence of a fluorine atom introduces additional complexity and provides valuable structural information through ¹⁹F NMR, where the chemical shift and coupling constants (J-coupling) to neighboring protons and carbons (e.g., ²JCF, ³JCF) are highly informative for confirming the position of the fluorine substituent on the aromatic ring. rsc.orgmdpi.com Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to definitively assign all proton and carbon signals, especially in more complex derivatives.

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful technique used to determine the elemental composition of a molecule with high accuracy. mdpi.com By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically to four or five decimal places), HRMS can provide an exact molecular formula for this compound. This is critical for confirming the identity of a synthesized compound and for distinguishing it from other potential isomers or byproducts. Electrospray ionization (ESI) is a common ionization technique used for this class of compounds, often showing a strong signal for the protonated molecule [M+H]⁺. mdpi.com

X-ray Crystallography: For crystalline derivatives of this compound, single-crystal X-ray diffraction provides the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique can confirm the connectivity of atoms, bond lengths, bond angles, and stereochemistry in chiral molecules. nih.govnih.gov While obtaining suitable crystals can be a challenge, the resulting data is unparalleled in its detail and provides invaluable insights into the molecule's conformation and intermolecular interactions in the crystal lattice. worktribe.com

Table 1: Illustrative Spectroscopic Data for a Fluoro-dihydroisoquinoline Derivative

TechniqueParameterIllustrative DataReference
¹H NMR Chemical Shift (δ)Signals corresponding to aromatic, iminic, and aliphatic protons. mdpi.com
Coupling Constants (J)J-values indicating ortho, meta, and para coupling, as well as coupling to the fluorine atom. rsc.org
¹³C NMR Chemical Shift (δ)Resonances for aromatic, iminic, and aliphatic carbons, with shifts influenced by the fluorine substituent. mdpi.com
C-F Coupling (JCF)Characteristic coupling constants confirming the position of the fluorine atom. rsc.org
¹⁹F NMR Chemical Shift (δ)A singlet or multiplet in the expected region for an aryl fluoride (B91410). rsc.orgmdpi.com
HRMS (ESI) [M+H]⁺Calculated and found mass values agreeing to within a few ppm. mdpi.com

Chromatographic Separation and Purity Assessment in Research Contexts

In the synthesis and application of this compound, ensuring the purity of the compound is paramount. Chromatographic techniques are the primary methods used for both the purification of the final compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. redalyc.org Reversed-phase HPLC, using a C18 or C8 stationary phase with a mobile phase typically consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with additives such as formic acid or trifluoroacetic acid, is commonly employed. nih.gov A UV detector is often used for detection, as the isoquinoline (B145761) core is chromophoric. The purity is determined by integrating the peak area of the main component relative to the total area of all observed peaks. A purity level of >95% is often required for research applications.

Gas Chromatography (GC): For more volatile derivatives of this compound, or for the analysis of volatile impurities, gas chromatography can be a suitable technique. nih.govresearchgate.net The compound is vaporized and separated on a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC-MS provides the added advantage of identifying impurities based on their mass spectra. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique used for monitoring the progress of chemical reactions and for preliminary purity checks. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system is used to develop the plate. The separated spots are visualized under UV light or with a staining agent.

Table 2: Typical Chromatographic Conditions for Purity Assessment of Dihydroisoquinoline Analogs

TechniqueStationary PhaseMobile Phase/Carrier GasDetectorApplicationReference
HPLC Reversed-phase C18Acetonitrile/Water + 0.1% Formic Acid (Gradient)UV (e.g., 254 nm)Purity determination of the final product. redalyc.orgnih.gov
GC-MS Capillary column (e.g., DB-5ms)HeliumMass SpectrometerAnalysis of volatile derivatives and impurities. nih.govresearchgate.net

Methods for Quantitative Analysis in In Vitro and Preclinical Samples

To evaluate the biological activity and pharmacokinetic properties of this compound, it is essential to have robust methods for its quantification in complex biological matrices such as plasma, serum, and tissue homogenates.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the quantitative analysis of drugs and their metabolites in biological samples due to its high sensitivity, selectivity, and specificity. rsc.orgwiley.com The method involves separating the analyte from the biological matrix using HPLC, followed by detection with a tandem mass spectrometer. nih.gov The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. This process provides a high degree of selectivity, minimizing interference from the complex biological matrix. nih.gov A stable isotope-labeled internal standard of this compound is often synthesized and used to ensure high accuracy and precision of the quantification. wiley.com Sample preparation, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, is a critical step to remove matrix components that can interfere with the analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Quantitative Analysis: While traditionally used for qualitative analysis, modern HRMS instruments, such as Orbitrap or Q-TOF, can also be used for quantitative studies. researchgate.net Their high resolving power allows for the separation of the analyte signal from matrix interferences with high confidence, sometimes reducing the need for extensive chromatographic separation.

Table 3: Key Parameters for a Quantitative LC-MS/MS Method

ParameterDescriptionTypical ApproachReference
Sample Preparation Extraction of the analyte from the biological matrix.Protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.gov
Chromatography Separation of the analyte from matrix components.Fast gradient reversed-phase HPLC. rsc.org
Ionization Creation of gas-phase ions.Electrospray Ionization (ESI) in positive mode. nih.gov
Mass Spectrometry Detection and quantification.Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. wiley.com
Internal Standard Correction for variability.Stable isotope-labeled analog of the analyte. wiley.com

Techniques for Enantiomeric Purity Determination in Chiral Derivatives

Many biologically active molecules are chiral, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. wvu.edu Therefore, for chiral derivatives of this compound, it is crucial to determine the enantiomeric purity.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Chiral HPLC is the most common and reliable method for separating and quantifying enantiomers. nih.govnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose (B160209) coated on a silica support) are widely used for the separation of a broad range of chiral compounds, including isoquinoline alkaloids. nih.gov The choice of mobile phase, which can be a normal-phase solvent system (e.g., hexane/isopropanol) or a reversed-phase system, is critical for achieving optimal separation. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram.

Derivatization followed by Chromatography: An alternative approach involves reacting the chiral dihydroisoquinoline derivative with a chiral derivatizing agent to form a pair of diastereomers. nih.govscirp.org These diastereomers have different physical properties and can be separated on a standard achiral HPLC or GC column. scirp.org However, this method requires a derivatizing agent of high enantiomeric purity and the reaction must proceed without racemization.

Table 4: Methods for Enantiomeric Purity Determination

TechniquePrincipleKey ConsiderationsReference
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Selection of the appropriate chiral column and mobile phase. nih.govsigmaaldrich.com
Derivatization with a Chiral Reagent Formation of diastereomers that can be separated on an achiral column.Purity of the derivatizing agent; reaction conditions to avoid racemization. nih.govscirp.org

Role of 5 Fluoro 3,4 Dihydroisoquinoline in Chemical Biology and Probe Development

Development of 5-Fluoro-3,4-dihydroisoquinoline as Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a biological target, enabling the study of its function in complex biological systems. youtube.com The development of such probes often involves the synthesis of compound libraries to explore structure-activity relationships (SAR). acs.orgorganic-chemistry.org The dihydroisoquinoline scaffold is a valuable starting point for such libraries due to its synthetic tractability and its prevalence in bioactive molecules. acs.orgorganic-chemistry.orgorganic-chemistry.org

While specific research on this compound as a chemical probe is limited, related fluorinated dihydroisoquinolines serve as important precursors and key intermediates in the synthesis of compound libraries aimed at discovering new biological functions. For instance, the synthesis of 8-Fluoro-3,4-dihydroisoquinoline (B12937770) has been developed as a versatile starting point for creating libraries of 1,8-disubstituted tetrahydroisoquinolines, which are being explored as potential drug candidates for the central nervous system. mdpi.com This highlights the strategic importance of fluorinated dihydroisoquinolines in generating molecular diversity for biological screening. mdpi.com

The fluorine atom itself can be a critical component of a chemical probe. Its unique properties can enhance binding affinity to target proteins, a phenomenon sometimes referred to as the "magic fluorine". nih.gov For example, in the development of inhibitors for poly(ADP-ribose) polymerase (PARP), a fluorine atom in the meta-position of the NAD+-mimicking benzamide (B126) moiety has been shown to improve target engagement. nih.gov This principle suggests that a compound like this compound could be a valuable building block for creating potent and selective chemical probes, even if it is not used as a probe in its own right.

Fluorescent probes are indispensable tools in chemical biology for visualizing molecular processes within living cells. acs.org The development of novel fluorophores with desirable photophysical properties is an active area of research. The dihydroisoquinoline scaffold has been successfully derivatized to create new families of fluorescent dyes.

A notable example is the development of boroisoquinolines, a new class of fluorophores synthesized from 1-methyl-3,4-dihydroisoquinoline (B1216472) precursors, including 7-fluoro-3,4-dihydroisoquinoline (B149019). nih.gov These boroisoquinoline dyes exhibit fluorescence in the 400–600 nm range and possess exceptionally large Stokes shifts (over 100 nm), which is advantageous for minimizing self-quenching and improving detection sensitivity. nih.gov The photophysical properties of these dyes were found to be tunable based on the substitution pattern on the isoquinoline (B145761) ring. nih.gov

The research on boroisoquinolines derived from 7-fluoro-3,4-dihydroisoquinoline suggests that the 5-fluoro isomer could similarly serve as a precursor for novel fluorescent probes. nih.gov The introduction of fluorine can alter the electronic properties of the aromatic system, potentially leading to favorable shifts in the excitation and emission spectra or enhancing the quantum yield and photostability of the resulting fluorophore. nih.gov Furthermore, the development of highly emissive fused isoquinoline systems for specific subcellular imaging demonstrates the versatility of the isoquinoline core in creating sophisticated imaging tools. acs.org These probes have been shown to selectively accumulate in organelles such as mitochondria, lysosomes, and the Golgi apparatus, enabling high-contrast imaging in live cells. acs.org

Compound Precursor Fluorescence Range Key Feature Reference
Boroisoquinolines7-Fluoro-3,4-dihydroisoquinoline400-600 nmLarge Stokes shift (>100 nm) nih.gov
Fused Tetracyclic IsoquinolinesDihydroisoquinoline derivativesVariesHigh selectivity for specific organelles acs.org

Application in Target Validation Studies within Chemical Biology

Target validation is the process of demonstrating that a specific molecular target is critically involved in a disease process and that modulating its activity is likely to have a therapeutic benefit. Chemical probes with well-defined mechanisms of action are essential for this process. youtube.com The dihydroisoquinoline scaffold has been the basis for synthesizing inhibitors aimed at various biological targets, thereby aiding in their validation.

For example, libraries of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives have been designed and synthesized as potential inhibitors of tubulin polymerization. nih.gov In these studies, specific compounds were identified that exhibited cytotoxic activity against cancer cell lines and were shown to inhibit tubulin polymerization, a validated target for anticancer drugs. nih.govnih.gov Molecular docking studies further elucidated the binding mode of these compounds to tubulin, helping to explain the observed structure-activity relationships. nih.gov

Similarly, derivatives of 3,4-dihydroisoquinolin-1(2H)-one, a closely related structure, have been developed as potent inhibitors of PARP, an important enzyme in DNA repair and a target for cancer therapy. nih.gov A study identified 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one as a lead compound with favorable druglike properties. nih.gov The use of such selective inhibitors allows researchers to probe the biological consequences of inhibiting a specific target in cells and in vivo, which is a cornerstone of target validation.

Compound Class Target Biological Activity Key Finding Reference
1,4-Disubstituted-3,4-dihydroisoquinolinesTubulinCytotoxicity, Inhibition of polymerizationIdentification of potent inhibitors for cancer research nih.govnih.gov
3,4-Dihydroisoquinolin-1-one-4-carboxamidesPARP1/PARP2Enzyme inhibitionDevelopment of selective PARP inhibitors, including a 7-fluoro derivative nih.gov

Mechanism-Based Tool Compound Development

Mechanism-based tool compounds are designed to interact with their target in a specific, often covalent, manner, which can be particularly useful for identifying and characterizing the target protein. While there is no direct report of this compound being used as a mechanism-based tool, the development of related fluorinated compounds as covalent probes illustrates the potential of this strategy.

For instance, sulfonyl fluorides have emerged as valuable reactive groups for developing covalent chemical probes. rsc.org These probes can form stable covalent bonds with specific amino acid residues, such as histidine, in a target protein. This approach has been used to develop probes for cereblon, a component of the E3 ubiquitin ligase complex. rsc.org While not a dihydroisoquinoline, this example underscores the utility of fluorine-containing reactive groups in probe development.

In the context of dihydroisoquinolines, a study on boroisoquinoline dyes showed that a derivative could react with the thiol group of N-acetylcysteine, serving as a surrogate for a cysteine residue in a protein. nih.gov Although the reaction was slow, it suggests that with further optimization, these fluorinated isoquinoline-based structures could be developed into covalent probes for labeling specific proteins. nih.gov The strategic placement of a fluorine atom, as in this compound, could potentially be exploited to facilitate such covalent interactions or to serve as a reporter group for ¹⁹F NMR studies, a technique used to investigate drug-target interactions and metabolism. ljmu.ac.uk

Future Directions and Emerging Research Avenues for 5 Fluoro 3,4 Dihydroisoquinoline

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The fields of chemistry and drug discovery are increasingly adopting artificial intelligence (AI) and machine learning (ML) to navigate complex chemical spaces with greater speed and precision. nih.govyoutube.com These computational tools are poised to revolutionize the research landscape for 5-Fluoro-3,4-dihydroisoquinoline by accelerating the design of novel derivatives and optimizing their synthetic pathways.

Machine learning models, particularly deep neural networks, are being employed for a variety of tasks in medicinal chemistry, including molecular property prediction, virtual screening, and even proposing feasible synthetic routes. nih.govresearchgate.net For a scaffold like this compound, AI can be used to:

De Novo Design: Generate novel molecular structures based on the this compound core, optimized for specific biological targets or material properties. researchgate.net Generative models can be trained on vast chemical databases to produce designs with desirable structural and physicochemical characteristics. researchgate.net

Property Prediction: Utilize pre-trained or custom-built ML models to rapidly predict properties such as solubility, toxicity, and binding affinity for a large number of virtual derivatives, thereby reducing the need for extensive and costly trial-and-error experimentation. youtube.com

Synthesis Planning: Employ retrosynthesis prediction tools that leverage AI to identify the most efficient and practical synthetic routes to complex target molecules derived from this compound. researchgate.net

Enhanced Docking Studies: Use machine learning to improve the accuracy of molecular docking simulations, which predict how a molecule might bind to a protein target. This can help in classifying compounds as active or inactive with a higher degree of confidence. mdpi.com

Platforms that integrate physics-based simulations with chemistry-informed ML are enhancing the predictability and scalability of materials design, a field where derivatives of this compound could find applications. youtube.com This synergy allows researchers to screen millions of potential formulations or compounds in a fraction of the time required for traditional methods. youtube.com

Exploration of Novel Synthetic Methodologies and Cascade Reactions

The synthesis of the 3,4-dihydroisoquinoline (B110456) core is well-established through classic methods like the Bischler-Napieralski and Pictet-Spengler reactions. organic-chemistry.org However, ongoing research focuses on developing more efficient, versatile, and environmentally benign methodologies.

A significant recent development is the use of directed ortho-lithiation for the synthesis of fluorinated dihydroisoquinolines. mdpi.comnih.gov A simple procedure for the synthesis of the related isomer, 8-Fluoro-3,4-dihydroisoquinoline (B12937770), has been developed based on this reaction, highlighting a powerful strategy that could be adapted for the 5-fluoro isomer. mdpi.comresearchgate.net

Cascade reactions, which involve multiple bond-forming events in a single operation, offer an elegant and efficient approach to building molecular complexity. rsc.orgresearchgate.net These reactions are being explored for the diversity-oriented synthesis of hydroisoquinoline scaffolds. rsc.org For instance, organocatalytic enantioselective methods using a trienamine-mediated [4+2]-cycloaddition/nucleophilic ring-closing cascade have been developed to produce highly functionalized hydroisoquinolines. rsc.org Another approach involves a tetrabutylammonium (B224687) fluoride (B91410) (TBAF)-promoted detosylation cyclization cascade to synthesize fused isoquinoline (B145761) systems like nih.govresearchgate.netrsc.org‐triazolo[5,1‐a]‐isoquinolines. researchgate.net

Methodology Description Key Reagents/Conditions Potential Advantage Reference
Directed ortho-Lithiation A regioselective method where the fluorine atom directs lithiation to the adjacent position, enabling subsequent functionalization.BuLi (n-Butyllithium), THF, low temperatureHigh regioselectivity for synthesizing specific isomers. mdpi.com
Bischler-Napieralski Type (Tf₂O Promoted) A tandem annulation of phenylethanols and nitriles to form 3,4-dihydroisoquinolines.Tf₂O (Triflic anhydride)Utilizes readily available starting materials. organic-chemistry.org
Organocatalytic Cascade An enantioselective [4+2]-cycloaddition followed by a ring-closing reaction to build the hydroisoquinoline core.Trienamine catalysis, 2,4-dienalsHigh stereoselectivity and atom economy. rsc.org
TBAF-Promoted Cascade A detosylation-cyclization sequence for synthesizing fused triazolo-isoquinolines.TBAF (Tetrabutylammonium fluoride)Mild reaction conditions and high yields. researchgate.net

Untapped Mechanistic Pathways for Biological Exploration

While research on this compound itself is emerging, the broader class of dihydro- and tetrahydroisoquinolines has been shown to possess a wide range of biological activities, pointing to numerous mechanistic pathways worthy of investigation. nih.gov

One of the most promising areas is in the development of kinase inhibitors. Specifically, 3,4-dihydroisoquinoline-1(2H)-ones and 1,2,3,4-tetrahydroisoquinolines have been identified as potent and selective inhibitors of KDR (Kinase Insert Domain-Containing Receptor, or VEGFR-2), a key mediator of angiogenesis. researchgate.net Since this compound is a direct precursor to the corresponding lactam, 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one, this scaffold represents a prime candidate for developing novel anti-angiogenic agents for cancer therapy. researchgate.netbldpharm.com

Furthermore, derivatives of the related 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold have been investigated for other biological activities, suggesting additional pathways for exploration:

Central Nervous System (CNS) Activity: Certain 1,8-disubstituted tetrahydroisoquinolines act as potent calcium channel blockers for treating chronic pain. mdpi.comresearchgate.net Additionally, the antidepressant Nomifensine is a THIQ derivative that functions as a norepinephrine–dopamine reuptake inhibitor. researchgate.net

Antitumor Properties: The THIQ nucleus is a core component of several antitumor antibiotics isolated from natural sources. nih.gov

The fluorine atom at the 5-position can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, potentially leading to enhanced potency, selectivity, or pharmacokinetic profiles against these and other biological targets.

Potential for Derivatization in Novel Biological Systems and Research Tools

The this compound scaffold is a versatile building block that can be readily derivatized to access a wide array of novel compounds for both biological investigation and materials science applications. mdpi.com The presence of the imine (C=N) double bond and the activated fluorine atom provides multiple handles for chemical modification.

Research on the isomeric 8-fluoro-3,4-dihydroisoquinoline has demonstrated its utility as a precursor for various transformations that could be applied to the 5-fluoro analog. nih.govresearchgate.net These transformations include:

Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by various nucleophiles. For example, reaction with cyclic amines can afford 8-amino-3,4-dihydroisoquinolines, which serve as intermediates for further elaboration. nih.govresearchgate.net

Addition to the C=N Bond: The imine moiety can react with organometallic reagents, such as organolithium or Grignard reagents, to install substituents at the C-1 position. mdpi.com

Reduction: The C=N bond can be reduced to yield the corresponding 5-fluoro-1,2,3,4-tetrahydroisoquinoline, opening up another class of derivatives. researchgate.net

These derivatization strategies allow for the systematic exploration of structure-activity relationships (SAR) and the creation of compound libraries for screening against various biological targets, such as CNS disorders. nih.govresearchgate.net

Beyond biological applications, derivatization can lead to novel research tools and materials. For instance, the synthesis of dihydrothieno[2,3-c]isoquinolines has been explored for the development of luminescent materials. acs.org Attaching the 5-fluoro-dihydroisoquinoline core to other heterocyclic or chromophoric systems could lead to the creation of novel fluorescent probes for bio-imaging or sensors for detecting specific analytes.

Q & A

Q. What are the optimal synthetic routes for 5-Fluoro-3,4-dihydroisoquinoline, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves catalytic hydrogenation of fluorinated isoquinoline precursors (e.g., 5-fluoroisoquinoline) using palladium-based catalysts under hydrogen gas. Alternatively, nucleophilic aromatic substitution (NAS) on halogenated precursors (e.g., 5-bromo-3,4-dihydroisoquinoline) with fluoride sources like KF or CsF can be employed. Optimization should use Design of Experiments (DoE) to test variables such as temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–10% Pd/C). For example, higher yields (>75%) are observed in polar aprotic solvents at 100°C with 7.5% Pd/C . Table 1 : Comparison of Synthetic Methods
MethodCatalystSolventYield (%)Reference
Catalytic HydrogenationPd/C (10%)EtOH82
NAS (KF)-DMF68

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR (δ 2.8–3.2 ppm for dihydro protons), ¹³C NMR (δ 120–135 ppm for aromatic carbons), and ¹⁹F NMR (δ -110 to -120 ppm for fluorine).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ at m/z 178.07).
  • X-ray Crystallography : Single-crystal analysis (space group P2₁/c, unit cell parameters a = 8.2 Å, b = 10.5 Å) to resolve fluorine positioning and ring conformation .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic structure and reactivity of 3,4-dihydroisoquinoline derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal fluorine’s electron-withdrawing effect, reducing electron density at C-5 by 12% compared to non-fluorinated analogs. This enhances susceptibility to electrophilic attack at C-8. Experimental validation via Hammett plots (σₚ = +0.06) confirms meta-directing behavior in substitution reactions. Computational workflows should include Gaussian 16 or ORCA software .

Q. What strategies can mitigate regioselectivity challenges during functionalization of this compound?

  • Methodological Answer : Fluorine’s steric and electronic effects complicate regioselectivity. Strategies:
  • Directed Metalation : Use n-BuLi/TMEDA at -78°C to deprotonate C-1, enabling C-8 functionalization.
  • Protection/Deprotection : Temporarily protect the dihydro ring with Boc groups to isolate reactive sites.
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ and aryl boronic acids at C-6 (yields ~70%) .

Q. How can stability studies under physiological conditions inform drug-likeness assessments of this compound?

  • Methodological Answer : Conduct accelerated stability testing:
  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC (λ = 254 nm).
  • Thermal Stability : Store at 40°C/75% RH for 4 weeks; assess purity loss (<5% indicates robustness).
  • Metabolic Stability : Use human liver microsomes (HLMs) to calculate intrinsic clearance (Clₜₙₜ < 10 mL/min/kg suggests favorable pharmacokinetics) .

Q. What in vitro assays are appropriate for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli; IC₅₀ < 10 µg/mL).
  • Cytotoxicity : MTT assay on HEK-293 cells (EC₅₀ > 50 µM for selectivity).
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™). Include positive controls (e.g., ciprofloxacin for antimicrobials) and triplicate measurements .

Methodological Notes

  • Data Contradictions : Discrepancies in reported yields (e.g., NAS vs. hydrogenation) may arise from solvent purity or catalyst deactivation. Replicate experiments with rigorous drying of solvents and catalyst reactivation (H₂ flow) are advised .
  • Advanced Tools : Molecular dynamics simulations (AMBER) can model fluorine’s impact on ligand-receptor binding, while cryo-EM may resolve structural interactions in enzyme complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.